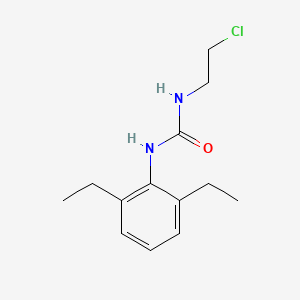

1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(2,6-diethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-3-10-6-5-7-11(4-2)12(10)16-13(17)15-9-8-14/h5-7H,3-4,8-9H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINDQNQEWUMFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298639 | |

| Record name | 1-(2-chloroethyl)-3-(2,6-diethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21548-54-9 | |

| Record name | NSC124894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloroethyl)-3-(2,6-diethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea typically involves the reaction of 2,6-diethylphenyl isocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The diethylphenyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparison of key urea derivatives and related compounds is summarized below:

Notes:

- Mechanistic Differences : Unlike nitrosoureas (e.g., N,N'-bis(2-chloroethyl)-N-nitrosourea), this compound lacks a nitroso group, which may reduce spontaneous decomposition and DNA adduct formation .

- Environmental Persistence : The 2,6-diethylphenyl group in alachlor and the target compound may confer resistance to oxidative degradation (e.g., HOCl, O3), as seen in structurally similar pesticides .

Reactivity and Stability

- Chloroethyl Group : The 2-chloroethyl substituent in the target compound can undergo hydrolysis or alkylation. In nitrosoureas, this group transfers to DNA bases, forming cytotoxic cross-links .

Tables

Table 1 : Key Structural and Functional Comparisons

| Feature | Target Compound | DIU | Compound 8918 | Nitrosoureas |

|---|---|---|---|---|

| Core Structure | Urea | Urea | Amidino-urea | Nitrosourea |

| Reactive Group | 2-Chloroethyl | 3,4-Dichlorophenyl | Ethylcarbamimodoyl | 2-Chloroethyl + Nitroso |

| Primary Application | Hypothesized antitumor | Herbicide | Antitubercular | Antitumor |

| DNA Interaction | Potential alkylation | None | Lipid metabolism | Cross-linking |

Table 2 : Environmental Degradation Rates (Hypothetical Data)

| Compound | Degradation by HOCl | Degradation by O3 | Reference |

|---|---|---|---|

| Target Compound | Low | Moderate | |

| Alachlor | High | Low | |

| DIU | Moderate | High |

Biological Activity

1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group attached to a 2-chloroethyl group and a 2,6-diethylphenyl substituent. Its molecular formula is C13H18ClN2O, with a molecular weight of approximately 228.7 g/mol. The structural characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its alkylating properties. The chloroethyl moiety can form covalent bonds with nucleophilic sites on proteins, particularly amino acid side chains such as cysteine and lysine. This interaction can lead to alterations in protein function and subsequent effects on various cellular pathways.

Biological Activity Overview

- Antitumor Activity : The compound has shown promising antitumor effects in vitro against various cancer cell lines. Its mechanism appears to involve DNA cross-linking, leading to apoptosis in cancer cells.

- Genotoxicity : Studies have indicated that similar compounds exhibit significant genotoxic effects, including DNA strand breaks and cross-linking, which are critical for their therapeutic efficacy but raise concerns regarding toxicity.

- Comparative Analysis : When compared to other chloroethyl ureas, such as 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea, the activity may vary significantly based on structural modifications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Hydroxylated Chloroethylnitrosoureas : This research highlighted that certain derivatives exhibited reduced antitumor activity compared to their counterparts due to differences in their ability to induce DNA cross-links .

- Molecular Hybrids : Research involving molecular hybrids derived from the N-phenyl-N′-(2-chloroethyl)urea moiety demonstrated enhanced antiproliferative activities in various tumor cell lines. These studies suggest that modifications can significantly impact efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the substituents on the phenyl ring and the presence of different alkyl groups can substantially influence the biological properties of chloroethyl ureas. For instance:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| 1-(3-chloropropyl)-3-(2-methylphenyl)urea | Similar urea structure but different alkyl group | Alters reactivity |

| 1-(4-bromobutyl)-3-(3-methylphenyl)urea | Contains bromine instead of chlorine | Potentially different biological activity |

| 1-(1-bromoethyl)-3-(4-isopropylphenyl)urea | Features a bromo group | Variations in lipophilicity |

This table illustrates how structural modifications can lead to distinct biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea, and what reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a 2-chloroethylamine derivative with a 2,6-diethylphenyl isocyanate in the presence of a coupling agent (e.g., carbonyldiimidazole or dicyclohexylcarbodiimide). Key factors include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity .

- Temperature control : Reactions often require heating (60–80°C) to accelerate urea bond formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm structure via NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between urea moieties) using single-crystal diffraction (space group P2₁/c, unit cell parameters a=8.2 Å, b=12.3 Å, c=14.5 Å) .

- Spectroscopy : IR spectroscopy confirms urea C=O stretching (~1650 cm⁻¹), while UV-Vis analysis (λmax ~270 nm) reveals π→π* transitions in aromatic systems .

- Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts electrostatic potential surfaces for reactivity studies .

Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound?

- Methodological Answer :

- Stoichiometric ratios : Maintain a 1:1 molar ratio between amine and isocyanate precursors to minimize side products .

- Moisture control : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of intermediates .

- Analytical validation : Cross-validate results using HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response studies : Use standardized assays (e.g., enzyme inhibition IC50, cell viability MTT) across multiple cell lines to account for variability .

- Structural analogs : Compare activity with derivatives (e.g., 1-(3-chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea) to identify structure-activity relationships (SAR) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to published datasets, controlling for variables like solvent residues or assay protocols .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in enzymatic systems?

- Methodological Answer :

- Kinetic studies : Use stopped-flow spectroscopy to measure binding kinetics (kₐₜₜ/Kₘ) with target enzymes (e.g., kinases or phosphatases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

- Mutagenesis assays : Engineer enzyme active-site mutations (e.g., Ala→Gly) to pinpoint binding residues via fluorescence quenching .

Q. How can computational frameworks predict the compound’s environmental fate or toxicity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or proteins to assess bioavailability .

- QSAR models : Train algorithms on datasets (e.g., EPA’s ECOTOX) to predict biodegradation half-lives or aquatic toxicity (LC50) .

- Metabolite prediction : Use software like Meteor Nexus to identify potential oxidative or hydrolytic degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.